molecular formula C7H7ClN2 B1360939 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine CAS No. 872292-64-3

3-chloro-5H,6H,7H-cyclopenta[c]pyridazine

Cat. No.: B1360939
CAS No.: 872292-64-3
M. Wt: 154.6 g/mol
InChI Key: UCOMGQRYTLYYGM-UHFFFAOYSA-N
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Description

3-chloro-5H,6H,7H-cyclopenta[c]pyridazine is a heterocyclic compound containing a pyridazine ring fused with a cyclopentane ring and a chlorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloropyridazine with cyclopentadiene in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5H,6H,7H-cyclopenta[c]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridazines, oxidized derivatives, and cycloaddition products, which can be further utilized in different applications .

Scientific Research Applications

3-chloro-5H,6H,7H-cyclopenta[c]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-5H,6H,7H-cyclopenta[c]pyridazine is unique due to its fused ring structure and the presence of a chlorine atom, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its utility in medicinal chemistry and materials science make it a valuable compound for research and development .

Properties

IUPAC Name

3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-7-4-5-2-1-3-6(5)9-10-7/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOMGQRYTLYYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648038
Record name 3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872292-64-3
Record name 3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine
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